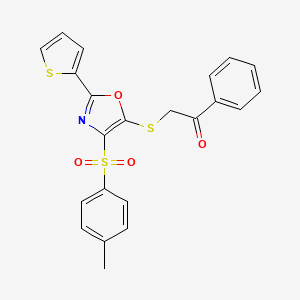
1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H17NO4S3 and its molecular weight is 455.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, a compound featuring a unique combination of phenyl, thiophene, and oxazole moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O3S, with a molecular weight of 344.39 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene and oxazole rings allows for binding interactions that can modulate enzymatic pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the mPGES-1 enzyme can inhibit cancer cell proliferation effectively. Compounds derived from thiophenes have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including A549 lung cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiophene-containing compounds have been reported to exhibit antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results .
Case Studies
- Inhibition of mPGES-1 : A study identified lead compounds based on 2-(thiophen-2-yl)acetic acid that showed selective inhibition of mPGES-1, leading to apoptosis in cancer cell lines . This highlights the relevance of the thiophene moiety in enhancing biological activity.
- Antiproliferative Effects : Another study evaluated various derivatives for antiproliferative activity against human tumor cell lines. Compounds structurally related to this compound showed enhanced activity compared to standard treatments like cisplatin .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 1c | mPGES-1 Inhibitor | Low micromolar | Cancer |
| 40f | Antituberculosis | 87% inhibition | Mycobacterium tuberculosis |
| 47f | Anticancer | 6.2 | Colon carcinoma HCT-116 |
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S3/c1-15-9-11-17(12-10-15)30(25,26)21-22(27-20(23-21)19-8-5-13-28-19)29-14-18(24)16-6-3-2-4-7-16/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSNUMDEAIBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














